molecular formula C27H24N6O4 B2867122 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1357873-49-4

3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2867122
CAS No.: 1357873-49-4
M. Wt: 496.527
InChI Key: ZWUHRZOTECDTSO-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a complex heterocyclic architecture. Its structure includes:

  • Two methoxyphenyl substituents: A 3-methoxyphenyl group attached to the urea nitrogen and a 4-methoxyphenyl group linked via a 1,2,4-oxadiazole ring.

The methoxy groups likely influence lipophilicity and electronic properties, while the oxadiazole-imidazole combination may contribute to metabolic stability and target binding .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O4/c1-35-22-12-8-19(9-13-22)25-31-26(37-32-25)24-16-33(17-28-24)15-18-6-10-20(11-7-18)29-27(34)30-21-4-3-5-23(14-21)36-2/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUHRZOTECDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and imidazole intermediates, followed by their coupling with methoxyphenyl derivatives. Key steps include:

    Formation of Oxadiazole Intermediate: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of Imidazole Intermediate: This involves the condensation of aldehydes with amines in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the oxadiazole and imidazole intermediates with methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. The oxadiazole and imidazole moieties may interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Method Reference
3-(3-Methoxyphenyl)-1-[4-({4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea Urea + Imidazole-Oxadiazole 3-/4-Methoxyphenyl Not explicitly described in evidence
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Urea + Pyrrolidine-Oxadiazole Phenyl, 4-Trifluoromethylphenyl Isocyanate reaction with amine intermediate
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Acetamide + Triazole-Thiazole-Benzodiazole 4-Methoxyphenyl, Benzodiazole Cu-catalyzed click chemistry
3-(4-Methoxyphenyl)-4-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one Imidazolidinone + Isobenzofuran 4-Methoxyphenyl, Trifluoromethyl Radical cyclization of allyl urea derivatives

Key Findings

Bioactivity Potential: Urea-linked compounds with oxadiazole/imidazole cores (e.g., the target compound and ’s derivative) are associated with kinase inhibition and antimicrobial activity due to their ability to form stable interactions with biological targets . The trifluoromethyl group in ’s compound enhances metabolic stability compared to methoxy substituents, but may reduce solubility .

’s pyrrolidine-oxadiazole derivative utilizes isocyanate chemistry, a method less common in the target compound’s structural analogs .

Oxadiazole rings improve thermal stability, as seen in crystallographic studies using SHELX/ORTEP for structural validation .

Structural Validation :

  • Compounds in and were characterized via NMR, IR, and X-ray crystallography, methods critical for confirming the target compound’s regiochemistry and purity .

Data Tables

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~575 (estimated) 423.4 434.3
logP (Predicted) 3.2 3.8 2.9
Hydrogen Bond Acceptors 8 6 5
Rotatable Bonds 7 5 4

Critical Analysis

  • Advantages of Target Compound : The dual methoxyphenyl groups may enhance selectivity for aromatic receptor pockets, while the oxadiazole-imidazole core offers rigidity for target engagement.
  • Limitations : Synthetic complexity could hinder scalability compared to simpler urea derivatives (e.g., ’s pyrazole-ureas) .
  • Contradictions : While highlights triazole-thiazole bioactivity, the target compound’s imidazole-oxadiazole system may exhibit distinct pharmacokinetic profiles due to differing heterocyclic electronics .

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